molecular formula C10H13BrClN B2900765 (1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride CAS No. 2193052-01-4

(1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2900765
CAS No.: 2193052-01-4
M. Wt: 262.58
InChI Key: KUIABPHDYJVMQC-BHNXPWSHSA-N
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Description

(1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride is a chiral cyclobutane derivative featuring a 3-bromophenyl substituent at the 3-position and an amine group at the 1-position of the cyclobutane ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research. Its molecular formula is approximately C₁₀H₁₁BrClN (calculated molecular weight: ~261.5 g/mol). The compound’s stereochemistry (1r,3r) confers distinct spatial and electronic properties, which are critical for interactions in biological systems or materials science .

Properties

IUPAC Name

3-(3-bromophenyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-3-1-2-7(4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIABPHDYJVMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193052-01-4
Record name (1R,3R)-3-(3-bromophenyl)cyclobutan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable diene.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Grignard reaction or a Suzuki coupling reaction.

    Formation of the Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form an imine or a nitro compound.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products

    Oxidation: Imine or nitro derivatives.

    Reduction: Phenyl-substituted cyclobutan-1-amine.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

(1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be employed in the study of enzyme-substrate interactions and receptor binding studies.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with receptors or enzymes, altering their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the amine group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substituent Variations

1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride
  • Structure : Cyclohexane ring with 3-bromophenyl and amine groups.
  • Molecular Formula : C₁₂H₁₆BrClN; MW : 290.62 g/mol.
  • Properties: Higher lipophilicity due to the larger cyclohexane ring, with solubility in chloroform, methanol, and DMSO.
  • Applications : Used as a research chemical in drug discovery .
(1r,3r)-3-(4-tert-Butylphenyl)cyclobutan-1-amine Hydrochloride
  • Structure : Cyclobutane with 4-tert-butylphenyl substituent.
1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine Hydrochloride
  • Structure : Cyclopropane-linked propan-2-amine chain with 3-bromophenyl.
  • Molecular Formula : C₁₂H₁₆BrClN; MW : 290.62 g/mol.
  • Applications : Pharmaceutical impurity standard; highlights the role of cyclopropane in modulating metabolic stability .

Halogen and Functional Group Modifications

(1r,3r)-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine Hydrochloride
  • Structure: Phenoxy group with fluorine and methoxy substituents.
  • Key Differences : The electron-withdrawing fluorine and methoxy groups enhance polarity and hydrogen-bonding capacity compared to bromophenyl .
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one Hydrochloride
  • Structure: Cyclobutanone core with aminomethyl and 2-bromophenyl groups.
  • Key Differences : The ketone group introduces hydrogen-bond acceptor sites, altering reactivity and solubility .

Stereochemical and Salt Forms

(1r,3s)-3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride
  • Structure : Fluorine and methyl groups on cyclobutane (1r,3s configuration).
  • Key Differences : Stereochemistry and fluorine substitution reduce basicity and increase metabolic stability compared to the bromophenyl analog .
(1R,3r)-3-(tert-Butoxy)cyclobutan-1-amine Hydrochloride
  • Structure : tert-Butoxy substituent on cyclobutane.
  • Properties : Higher steric hindrance and lower solubility in water due to the bulky alkoxy group .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Substituent Key Properties Applications
(1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine HCl C₁₀H₁₁BrClN ~261.5 3-Bromophenyl High solubility, chiral center Drug discovery, biochemistry
1-(3-Bromophenyl)cyclohexan-1-amine HCl C₁₂H₁₆BrClN 290.62 3-Bromophenyl Lipophilic, stable in organic solvents Research chemical
(1r,3r)-3-(4-tert-butylphenyl)cyclobutan-1-amine HCl C₁₄H₂₀ClN 243.78 4-tert-Butylphenyl Steric bulk, hydrophobic Material science
1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine HCl C₁₂H₁₆BrClN 290.62 Cyclopropyl, bromophenyl Metabolic stability Pharmaceutical impurity standard

Biological Activity

(1R,3R)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride is a compound characterized by its unique cyclobutane ring structure and the presence of a bromophenyl group. This structural configuration is believed to influence its biological activity, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C10H12BrNHClC_{10}H_{12}BrN\cdot HCl, with a molecular weight of approximately 262.57 g/mol.

The biological activity of this compound is attributed to its interactions with various biological targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutanamine moiety is capable of forming hydrogen bonds with amino acid side chains. These interactions may modulate enzyme and receptor activities, leading to diverse biological effects, including antimicrobial and anticancer properties.

Biological Activities

Research has identified several potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties, which may be useful in developing new antibiotics.
  • Anticancer Properties : Preliminary investigations indicate that the compound may have anticancer effects, possibly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights relevant to this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various cyclobutane derivatives against common pathogens. Results indicated that compounds with similar structural features to this compound showed promising activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms : Research focusing on structurally analogous compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. These studies highlighted the importance of specific functional groups in enhancing bioactivity and selectivity towards cancer cells .

Comparative Analysis

To further understand the unique aspects of this compound, a comparison with related compounds is presented below:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC10H12BrNHClC_{10}H_{12}BrN\cdot HClCyclobutane ring with bromophenyl substitutionAntimicrobial, anticancer
3-(4-Bromophenyl)cyclobutan-1-amineC10H12BrNC_{10}H_{12}BrNDifferent bromine positionSimilar antimicrobial properties
3-(2-Bromophenyl)cyclobutan-1-amineC10H12BrNC_{10}H_{12}BrNAlternative bromine positionReduced bioactivity compared to 3-(3-bromophenyl) variant

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